

# An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Paroxetine-d6-1 |           |
| Cat. No.:            | B15615962       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Deuterated paroxetine, also known as CTP-347, is a selectively deuterated analog of the well-established selective serotonin reuptake inhibitor (SSRI) paroxetine. The strategic replacement of two hydrogen atoms with deuterium at the methylenedioxy carbon of paroxetine significantly alters its metabolic profile, primarily by reducing the mechanism-based inactivation of the cytochrome P450 2D6 (CYP2D6) enzyme. This modification leads to a faster clearance of CTP-347 compared to its non-deuterated counterpart, thereby minimizing the potential for drug-drug interactions. While the pharmacodynamic properties of deuterated paroxetine remain similar to those of paroxetine, its distinct pharmacokinetic profile presents a compelling case for its development as a therapeutic agent with an improved safety profile. This guide provides a comprehensive overview of the core physicochemical properties of deuterated paroxetine in comparison to paroxetine, details the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.

# **Comparative Physicochemical Properties**

The introduction of deuterium can subtly influence the physicochemical properties of a molecule. While extensive quantitative data for deuterated paroxetine is not widely available in



the public domain, this section presents the known values for paroxetine and discusses the anticipated effects of deuteration.

Table 1: Physicochemical Properties of Paroxetine Hydrochloride

| Property                               | Value                                  | Source(s)    |
|----------------------------------------|----------------------------------------|--------------|
| Melting Point                          | 120-138 °C (hydrochloride hemihydrate) | [1][2]       |
| 129-131 °C (hydrochloride hemihydrate) | [3][4]                                 |              |
| 118-125 °C (hydrochloride)             | [5]                                    | _            |
| Solubility (in water)                  | 5.4 mg/mL (hydrochloride)              | [1][2][3][5] |
| Sparingly soluble (hydrochloride)      | [6]                                    |              |
| рКа                                    | 9.51 - 9.90                            | [3][7]       |
| LogP                                   | 2.53                                   | [3]          |

Note on Deuterated Paroxetine (CTP-347): Specific quantitative data for the melting point, solubility, pKa, and logP of CTP-347 are not readily available in published literature. However, the effects of deuteration on these properties are generally modest. Deuteration can lead to slight changes in hydrophobicity and basicity.[8][9][10][11] It has been observed that deuteration can sometimes lead to a decrease in melting point and an increase in aqueous solubility.[12]

# **Biological Activity and Metabolic Stability**

The primary rationale for the development of deuterated paroxetine lies in its altered metabolic stability and reduced enzyme inhibition, while retaining its desired pharmacological activity.

# Pharmacodynamics: Serotonin Transporter (SERT) Binding



Both paroxetine and deuterated paroxetine exert their therapeutic effect by inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. Studies have shown that deuterated paroxetine (CTP-347) demonstrates similar selectivity for the serotonin receptor and similar neurotransmitter uptake inhibition in vitro as unmodified paroxetine.[13]

Table 2: Serotonin Transporter (SERT) Inhibition

| Compound   | Ki (nM)   |
|------------|-----------|
| Paroxetine | ~0.04 - 1 |

Note: A specific Ki value for CTP-347 is not publicly available, but it is reported to be similar to that of paroxetine.

# Pharmacokinetics: Metabolic Stability and CYP2D6 Inhibition

Paroxetine is a potent mechanism-based inhibitor of CYP2D6, an enzyme responsible for the metabolism of numerous drugs. This inhibition can lead to significant drug-drug interactions. Deuteration of paroxetine at the methylenedioxy group mitigates this issue.

#### Key Findings:

- Human liver microsomes clear CTP-347 faster than paroxetine.[13]
- This increased clearance is a result of decreased inactivation of CYP2D6 by CTP-347.[13]
- In clinical studies, CTP-347 was metabolized more rapidly in humans and had a lower pharmacokinetic accumulation index than paroxetine.[13]

Table 3: CYP2D6 Inhibition Data for Paroxetine



| Parameter   | Value (μM) | Condition                 |
|-------------|------------|---------------------------|
| IC50        | 2.54       | Without preincubation     |
| IC50        | 0.34       | With preincubation        |
| Ki          | 0.065      |                           |
| Apparent KI | 4.85       | Time-dependent inhibition |
| kinact      | 0.17 min-1 | Time-dependent inhibition |

Note: While direct comparative quantitative data for CTP-347's interaction with CYP2D6 is not available in a tabulated format, studies confirm a significantly reduced potential for mechanism-based inhibition compared to paroxetine.[14][15][16]

# **Experimental Protocols**

This section outlines the detailed methodologies for the key experiments cited in the evaluation of the physicochemical and biological properties of paroxetine and its deuterated analog.

# **Determination of Physicochemical Properties**



Click to download full resolution via product page



#### Workflow for Physicochemical Characterization.

- Solubility (Shake-Flask Method):
  - An excess amount of the compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).
  - The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
  - The resulting suspension is filtered to remove undissolved solids.
  - The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Melting Point (Capillary Method):
  - A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end.
  - The capillary tube is placed in a melting point apparatus.
  - The sample is heated at a controlled rate.
  - The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
- pKa (Potentiometric Titration):
  - A solution of the compound of known concentration is prepared in water or a suitable cosolvent.
  - The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
  - The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.



- The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
- Lipophilicity (LogP/LogD Shake-Flask Method):
  - A solution of the compound is prepared in one of two immiscible solvents (typically noctanol and a buffered aqueous solution, e.g., at pH 7.4 for LogD).
  - The two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.
  - The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
  - The LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

### **Biological Assays**



Click to download full resolution via product page

Workflow for In Vitro Biological Evaluation.



- Serotonin Transporter (SERT) Binding Assay:
  - Cell membranes expressing the human serotonin transporter (hSERT) are prepared.
  - A radiolabeled ligand with high affinity for SERT (e.g., [³H]-citalopram or [³H]-paroxetine) is incubated with the membrane preparation.
  - Increasing concentrations of the test compound (paroxetine or deuterated paroxetine) are added to compete with the radioligand for binding to SERT.
  - After incubation, the bound and free radioligand are separated by rapid filtration.
  - The amount of radioactivity on the filters is quantified by liquid scintillation counting.
  - The inhibition constant (Ki) is calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- CYP2D6 Inhibition Assay (Mechanism-Based Inhibition):
  - Human liver microsomes are used as the source of CYP2D6 enzyme.
  - The microsomes are pre-incubated with various concentrations of the test compound (paroxetine or deuterated paroxetine) and an NADPH-generating system for different time intervals.
  - A probe substrate for CYP2D6 (e.g., dextromethorphan or bufuralol) is then added to initiate the metabolic reaction.
  - The reaction is terminated after a specific time, and the formation of the metabolite is quantified using LC-MS/MS.
  - The rate of metabolite formation is measured at each pre-incubation time and inhibitor concentration.
  - The kinetic parameters of inactivation, KI (inactivator concentration at half-maximal inactivation rate) and kinact (maximal rate of inactivation), are determined by non-linear regression analysis of the data.



# **Signaling Pathway**

The primary mechanism of action of both paroxetine and its deuterated analog is the inhibition of the serotonin transporter (SERT), which is a key component of the serotonergic signaling pathway.



Click to download full resolution via product page

Paroxetine's Mechanism of Action.

## Conclusion

Deuterated paroxetine (CTP-347) represents a strategic molecular modification of paroxetine designed to improve its metabolic profile and reduce the risk of drug-drug interactions. While retaining the desired pharmacodynamic activity at the serotonin transporter, the selective deuteration leads to a faster metabolic clearance and a diminished capacity for mechanism-based inhibition of CYP2D6. This in-depth guide has provided the available comparative physicochemical and biological data, outlined the standard experimental protocols for their determination, and visualized the relevant pathways. Further disclosure of specific quantitative physicochemical data for CTP-347 would be invaluable for a complete comparative assessment and to further guide drug development efforts in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Paroxetine | C19H20FNO3 | CID 43815 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Paroxetine Hydrochloride Hemihydrate LKT Labs [lktlabs.com]
- 5. pschemicals.com [pschemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium in drug discovery: progress, opportunities and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concert Pharmaceuticals Presents Clinical... | Flagship Pioneering [flagshippioneering.com]
- 15. Concert Pharmaceuticals Announces Positive... | Flagship Pioneering [flagshippioneering.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Paroxetine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615962#physicochemical-properties-of-deuterated-paroxetine]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com